2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with an amino group and a phenyl ring bearing fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzonitrile with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve heating the mixture in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluoro group.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Comparison: Compared to these similar compounds, 2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole is unique due to the presence of both the fluoro and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiadiazole ring enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H5F4N3S |
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Molecular Weight |
263.22 g/mol |
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5F4N3S/c10-6-2-1-4(3-5(6)9(11,12)13)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
InChI Key |
JETHWTJZXXEQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)C(F)(F)F)F |
Origin of Product |
United States |
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